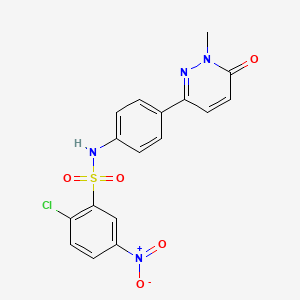

![molecular formula C21H25N3O4S B2547895 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide CAS No. 942035-16-7](/img/structure/B2547895.png)

2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

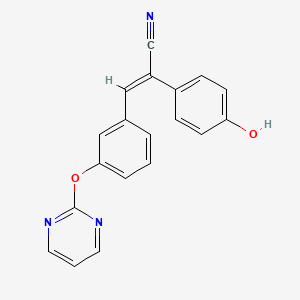

The compound "2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide" is a complex molecule that appears to be related to a family of compounds with a thiadiazine core structure. This core is known for its biological properties and has been the subject of various studies for potential pharmacological applications.

Synthesis Analysis

The synthesis of related compounds often involves the use of microwave-assisted methods, as seen in the facile synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups . Similarly, the synthesis of N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides involves the reaction of benzoic acid derivatives with various amines using carbonyldiimidazole as a coupling agent . These methods provide efficient routes to create a diverse array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography is also employed to elucidate the structures of certain compounds, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include refluxing with ethyl 2-bromoacetate, hydrazine, and reactions with CS2 in the presence of KOH . These reactions lead to the formation of various functional groups such as ether, 1,3,4-oxadiazole, thioether, and hydrazone, which are important for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple functional groups and the thiadiazine core contribute to their potential as pharmacological agents. The compounds exhibit a range of activities, including anticancer , antioxidant , and antimicrobial properties . The antimicrobial studies, in particular, show that these molecules are more active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Research has focused on developing synthetic methodologies for thiadiazole derivatives, including the exploration of their chemical properties and reactivity. For example, the synthesis and complexing properties of derivatives involving thiophene and thiazolidine moieties indicate their potential utility in membrane processes as sodium cation carriers (Kosterina et al., 2004). Similarly, the reaction of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogenated nucleophiles highlights the reactivity of these compounds and their potential in synthesizing novel heterocyclic compounds (Caram et al., 2003).

Pharmacological Applications

Several studies have investigated the pharmacological properties of thiadiazole derivatives, exploring their potential as antimicrobial, antitumor, and anti-inflammatory agents. For instance, the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles have been reported, indicating their promising activities against various cancer cell lines (Hamama et al., 2013). Additionally, compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, showcasing the potential agricultural applications of these compounds (Fadda et al., 2017).

Environmental and Analytical Chemistry

Research on thiadiazole derivatives also extends to environmental and analytical applications, such as the detection of herbicides and their degradation products in natural waters. This highlights the role of thiadiazole derivatives in developing analytical methods for environmental monitoring (Zimmerman et al., 2002).

Eigenschaften

IUPAC Name |

2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-5-22(6-2)20(25)14-23-18-9-7-8-10-19(18)29(27,28)24(21(23)26)17-12-11-15(3)13-16(17)4/h7-13H,5-6,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJACXXXZUHJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)

![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)

![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)